1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile
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Overview
Description
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of aziridine-2-carbonitrile with propargyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the propargyl bromide, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aziridines, amines, and alcohols .
Scientific Research Applications
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile involves its high reactivity due to the strained three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can alkylate nucleophilic sites on biomolecules, such as proteins and DNA, which can result in various biological effects .
Molecular targets and pathways involved include protein disulfide isomerases, which are enzymes that assist in the proper folding of proteins. Inhibition of these enzymes can disrupt protein folding and lead to cell death, making this compound a potential anticancer agent .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxylic acid: This compound has similar reactivity but differs in its functional groups, leading to different applications and biological activities.
1-(Prop-2-en-1-yl)aziridine:
Aziridine-2-carboxamide: Known for its anticancer properties, this compound has been used in clinical settings and has a different mechanism of action compared to this compound.
The uniqueness of this compound lies in its combination of the aziridine ring and the propargyl group, which imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
75985-35-2 |
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Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1-prop-2-ynylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-2-3-8-5-6(8)4-7/h1,6H,3,5H2 |
InChI Key |
PGGYBMMLXSFYRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC1C#N |
Origin of Product |
United States |
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